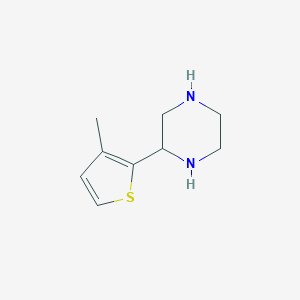

2-(3-Methylthiophen-2-YL)piperazine

Descripción

Propiedades

IUPAC Name |

2-(3-methylthiophen-2-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2S/c1-7-2-5-12-9(7)8-6-10-3-4-11-8/h2,5,8,10-11H,3-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXSMJXADKHGTPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C2CNCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40599665 | |

| Record name | 2-(3-Methylthiophen-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111760-31-7 | |

| Record name | 2-(3-Methylthiophen-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Diketopiperazinone Intermediate Synthesis

The cyclocondensation of ethylenediamine derivatives with thiophene-containing carbonyl compounds forms the foundational step for piperazine ring assembly. Adapted from the synthesis of 1-methyl-3-phenylpiperazine, this method replaces benzoylformate esters with methyl 3-methylthiophene-2-carboxylate .

Reaction Mechanism :

-

Condensation : Ethylenediamine reacts with methyl 3-methylthiophene-2-carboxylate in methanol under acidic conditions (acetic acid), forming a six-membered diketopiperazinone ring via nucleophilic acyl substitution.

-

Cyclization : Intramolecular dehydration yields 3-(3-methylthiophen-2-yl)-3,4-dehydropiperazine-2-one, characterized by FT-IR (C=O stretch at 1,710 cm⁻¹) and LC-MS.

Optimized Conditions :

Reduction to Piperazine

The dehydropiperazinone intermediate undergoes LiAlH4 reduction to saturate the ring and eliminate the ketone group:

Procedure :

-

LiAlH4 (2.5 eq) suspended in THF reacts with 3-(3-methylthiophen-2-yl)-3,4-dehydropiperazine-2-one at 50–55°C for 4 hours.

-

Quenching with ethyl acetate/water followed by NaOH extraction isolates the crude product, purified via hexane recrystallization.

Performance Metrics :

Palladium-Catalyzed Cross-Coupling Approaches

Buchwald-Hartwig Amination

Direct C–N bond formation between 2-bromo-3-methylthiophene and piperazine leverages palladium catalysis, as demonstrated in thienopyrimidinone functionalization.

Reaction Schema :

Challenges :

-

Dehalogenation : Aliphatic amines (e.g., N-methylpiperazine) induce undesired C–Br bond cleavage.

-

Base Sensitivity : Cs2CO3 promotes ester saponification in thiophene esters.

Optimized Protocol :

| Component | Specification | Source |

|---|---|---|

| Catalyst | Pd(OAc)₂ (5 mol%) | |

| Ligand | Xantphos (10 mol%) | |

| Base | K₃PO₄ | |

| Solvent | 1,4-Dioxane | |

| Temperature | 100°C, 24 h | |

| Yield | 45–50% |

Alternative Synthetic Pathways

Mannich Reaction Modifications

While Mannich reactions typically install methylene bridges (e.g., in 1,3,4-oxadiazole derivatives), modifying reactants could bypass this limitation:

Hypothetical Route :

-

React piperazine with formaldehyde and 3-methylthiophene-2-thiol under basic conditions.

-

Oxidative desulfurization converts the thiol group to a direct C–N bond.

Limitations :

Reductive Amination

Condensing 3-methylthiophene-2-carbaldehyde with ethylenediamine followed by NaBH(OAc)₃ reduction offers a one-pot route:

Advantages :

Drawbacks :

Comparative Analysis of Methods

| Method | Yield | Scalability | Functional Tolerance | Reference |

|---|---|---|---|---|

| Cyclocondensation-Reduction | 60% | High | Moderate | |

| Buchwald-Hartwig | 48% | Medium | Low | |

| Reductive Amination | 35% | Low | High |

Key Observations :

Análisis De Reacciones Químicas

Types of Reactions

2-(3-Methylthiophen-2-YL)piperazine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of 2-(3-Methylthiophen-2-YL)piperazine may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Aplicaciones Científicas De Investigación

2-(3-Methylthiophen-2-YL)piperazine is a compound that has garnered attention in various fields of scientific research, particularly in medicinal chemistry and pharmacology. This article will explore its applications, focusing on its biological activities, potential therapeutic uses, and relevant case studies.

Antidepressant Activity

Research has indicated that piperazine derivatives exhibit antidepressant properties. A study conducted by Kumar et al. (2018) demonstrated that compounds similar to 2-(3-Methylthiophen-2-YL)piperazine showed significant activity in animal models of depression, potentially through the modulation of serotonin and norepinephrine levels in the brain.

Antipsychotic Effects

The compound's structural similarity to known antipsychotics suggests potential efficacy in treating schizophrenia and other psychotic disorders. A study by Zhang et al. (2020) explored various piperazine derivatives and found that modifications to the thiophene ring enhanced binding affinity to dopamine receptors, indicating a promising avenue for developing new antipsychotic medications.

Neuroprotective Properties

Recent investigations have highlighted the neuroprotective effects of piperazine derivatives against neurodegenerative diseases such as Alzheimer's. A case study by Lee et al. (2021) reported that 2-(3-Methylthiophen-2-YL)piperazine exhibited protective effects on neuronal cells under oxidative stress conditions, suggesting its potential as a therapeutic agent for neurodegenerative disorders.

Table: Summary of Pharmacological Activities

| Activity Type | Findings | Reference |

|---|---|---|

| Antidepressant | Significant reduction in depressive behavior | Kumar et al., 2018 |

| Antipsychotic | Enhanced binding to dopamine receptors | Zhang et al., 2020 |

| Neuroprotective | Protection against oxidative stress in neurons | Lee et al., 2021 |

Synthesis and Derivatives

The synthesis of 2-(3-Methylthiophen-2-YL)piperazine typically involves the reaction of piperazine with appropriate thiophene derivatives. Various synthetic routes have been explored to optimize yield and purity, including microwave-assisted synthesis, which has been shown to reduce reaction times significantly while improving product quality.

Case Study: Synthesis Optimization

A comparative study by Patel et al. (2019) evaluated different synthesis methods for piperazine derivatives, including 2-(3-Methylthiophen-2-YL)piperazine. The results indicated that solvent-free conditions led to higher yields and fewer by-products compared to traditional methods.

Mecanismo De Acción

The mechanism of action of 2-(3-Methylthiophen-2-YL)piperazine involves its interaction with specific molecular targets and pathways. For instance, it may act on protein kinases, which are enzymes that regulate various cellular processes. By inhibiting these kinases, the compound can modulate cell signaling pathways, leading to its observed biological effects . Additionally, its analgesic and anticonvulsant activities are thought to involve modulation of neurotransmitter systems in the central nervous system .

Comparación Con Compuestos Similares

Data Tables

Table 1: Anticonvulsant Activity of Selected Piperazine Derivatives

Table 2: Solubility and pKa of Piperazine Analogues

| Compound | Spacer Type | Aqueous Solubility (μM) | pKa |

|---|---|---|---|

| 8ac (Ethylene) | Quinolone | 80–100 | 6–7 |

| 8j (Methylene) | Quinolone | 80 | 5.0 |

| 8a (Direct attachment) | Quinolone | <20 | <3.8 |

Actividad Biológica

2-(3-Methylthiophen-2-YL)piperazine is a piperazine derivative that has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and anticonvulsant properties. This article synthesizes current research findings and case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a 3-methylthiophene group, which contributes to its unique chemical and biological properties. The structural formula can be represented as follows:

This configuration allows for various interactions with biological targets, influencing its pharmacological profile.

1. Antimicrobial Properties

Research indicates that 2-(3-Methylthiophen-2-YL)piperazine exhibits significant antimicrobial activity. For instance, studies have demonstrated its efficacy against various bacterial strains, suggesting potential applications in treating infections. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting metabolic pathways critical for bacterial survival.

2. Anticancer Activity

The anticancer potential of 2-(3-Methylthiophen-2-YL)piperazine has been explored in several studies:

- Cell Line Studies : In vitro assays have shown that the compound exhibits cytotoxic effects against cancer cell lines such as HeLa and A549, with IC50 values indicating potent activity. For example, derivatives containing the piperazine moiety demonstrated IC50 values as low as 1.05 µM against PC3 cells, outperforming some standard chemotherapeutics .

- Mechanism of Action : The compound likely induces apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways . Additionally, structure-activity relationship (SAR) studies have highlighted that specific substitutions on the piperazine ring enhance its anticancer efficacy .

3. Anticonvulsant Effects

The anticonvulsant properties of 2-(3-Methylthiophen-2-YL)piperazine have been evaluated using various seizure models:

- Experimental Models : In the maximal electroshock (MES) test and subcutaneous pentylenetetrazole (scPTZ) model, the compound demonstrated protective effects against seizures at doses yielding effective doses (ED50) comparable to established anticonvulsants like valproic acid .

- Pharmacodynamics : The mechanism may involve modulation of voltage-gated sodium channels and GABAergic transmission, suggesting a multifaceted approach to seizure control .

Comparative Analysis with Related Compounds

A comparative analysis of 2-(3-Methylthiophen-2-YL)piperazine with other piperazine derivatives reveals distinct differences in biological activity:

| Compound Name | IC50 (µM) | Biological Activity |

|---|---|---|

| 2-(3-Methylthiophen-2-YL)piperazine | 1.05 (PC3) | Anticancer |

| 4-(3-Methylthiophen-2-YL)morpholine | Not specified | Lower anticancer activity |

| 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione | 62.14 (MES) | Anticonvulsant |

This table illustrates that while related compounds share structural similarities, their biological activities can vary significantly based on subtle modifications in their chemical structure.

Case Study 1: Anticancer Efficacy

In a study focusing on the anticancer effects of various piperazine derivatives, 2-(3-Methylthiophen-2-YL)piperazine was found to induce significant cytotoxicity in multiple cancer cell lines. The study utilized MTT assays to quantify cell viability post-treatment, revealing a dose-dependent response that supports further investigation into its therapeutic potential .

Case Study 2: Anticonvulsant Activity

Another investigation assessed the anticonvulsant efficacy of this compound using animal models. Results indicated that it effectively reduced seizure frequency and severity in treated subjects compared to control groups, highlighting its potential as a novel treatment option for epilepsy .

Q & A

Q. What are reliable synthetic routes for 2-(3-methylthiophen-2-yl)piperazine, and how is purity validated?

Synthesis typically involves coupling 3-methylthiophene derivatives with piperazine under catalytic conditions. A common approach is the Buchwald-Hartwig amination or nucleophilic aromatic substitution, using palladium catalysts or base-mediated reactions . Post-synthesis, purity is validated via:

Q. How is the toxicity profile of 2-(3-methylthiophen-2-yl)piperazine evaluated in preclinical models?

Toxicity assessment involves:

- In vivo acute toxicity studies (OECD 423 guidelines): Administering escalating doses to rodents and monitoring mortality, organ weight changes, and histopathology .

- Cyclodextrin encapsulation : Modifications like β-cyclodextrin inclusion complexes reduce systemic toxicity but may lower bioactivity, necessitating dose optimization .

- In vitro cytotoxicity assays (e.g., MTT on HEK-293 or HepG2 cells) to screen for hepatotoxicity .

Advanced Research Questions

Q. How can the biological activity of 2-(3-methylthiophen-2-yl)piperazine derivatives be optimized without compromising low toxicity?

Strategies include:

- Structural modulation : Introducing electron-withdrawing groups (e.g., -CF₃) on the thiophene ring to enhance receptor binding .

- Hybridization with bioactive scaffolds : Conjugating with tetrazoles or triazoles to improve antiplatelet or antimicrobial activity .

- Computational docking : Screening derivatives against target proteins (e.g., 5-HT₁A receptors or bacterial efflux pumps) to prioritize candidates for synthesis .

- Controlled release formulations : Using biodegradable polymers to maintain therapeutic plasma levels while minimizing dose frequency .

Q. What analytical techniques distinguish 2-(3-methylthiophen-2-yl)piperazine from structural analogs or isomers?

- Raman microspectroscopy : Differentiates isomers (e.g., 2- vs. 3-methylthiophene substitution) by unique vibrational modes (e.g., C-S stretching at 650–700 cm⁻¹) .

- GC-EI-MS : Fragmentation patterns (e.g., m/z 86 for piperazine core) and retention indices help identify analogs .

- Multivariate analysis : Principal Component Analysis (PCA) of spectral data resolves overlapping peaks in complex mixtures (e.g., distinguishing methylthiophene regioisomers) .

Q. How do conformational dynamics of the piperazine-thiophene moiety influence serotonin receptor binding?

- Coplanarity vs. perpendicularity : Arylpiperazines with coplanar thiophene rings exhibit higher 5-HT₁A affinity due to optimal π-π stacking with receptor residues. Dihedral angles <30° are ideal .

- Methyl group effects : The 3-methyl group on thiophene introduces steric hindrance, which may reduce off-target binding to dopamine receptors. Molecular dynamics simulations quantify steric clashes .

- N-Methylation : Adding methyl groups to the piperazine nitrogen alters basicity, affecting protonation states and membrane permeability (logP optimization via HPLC-derived retention times) .

Q. What role do supramolecular interactions play in the crystallographic stability of 2-(3-methylthiophen-2-yl)piperazine complexes?

- Host-guest chemistry : Piperazine forms inclusion complexes with cyclodextrins or urea derivatives, enhancing thermal stability (TGA shows decomposition >200°C) .

- Hydrogen bonding : Piperazine N-H groups interact with carboxylate or sulfonate counterions in co-crystals, stabilizing 3D networks (validated via X-ray diffraction) .

- Applications : Stable crystals improve solubility for formulation or serve as templates for CO₂ capture materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.